Chlorodibromoacetaldehyde

説明

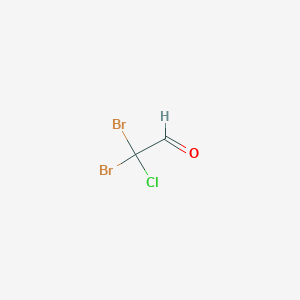

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dibromo-2-chloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2ClO/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWAQPWRFZOPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021531 | |

| Record name | Chlorodibromoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64316-11-6 | |

| Record name | Acetaldehyde, 2,2-dibromo-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064316116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanistic Pathways of Chlorodibromoacetaldehyde Formation

Precursor Compounds and Reactant Interactions leading to Chlorodibromoacetaldehyde Synthesis.

The formation of this compound is contingent on the presence of specific precursor compounds and the interaction of these with disinfectants and other ions present in the water.

Role of Natural Organic Matter (NOM) in Disinfection Byproduct Genesis.

Natural organic matter (NOM) is a complex mixture of organic compounds derived from the decomposition of plants and animals. researchgate.netyoutube.com It is a primary precursor for the formation of a wide range of disinfection byproducts (DBPs). researchgate.netresearchgate.net The reaction between chlorine and NOM during disinfection can lead to the formation of various DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs). researchgate.net

Influence of Bromide and Chloride Ion Concentrations on Halogen Substitution.

The presence of bromide (Br-) and chloride (Cl-) ions in source water significantly impacts the formation and speciation of halogenated DBPs. During chlorination, chlorine can oxidize bromide to form hypobromous acid, which is a more reactive halogenating agent than hypochlorous acid. This leads to the formation of brominated DBPs.

The competition between chlorine and bromine to react with NOM is a key factor. nih.gov Higher bromide concentrations generally lead to an increase in the formation of brominated DBPs. nih.govresearchgate.net The bromine substitution factor, which indicates the extent of bromine incorporation into DBPs, has been observed to increase with higher bromide-to-chlorine ratios. researchgate.net Studies have shown that the formation of brominated THMs is more dependent on both oxidation and halogenation steps, while the formation of some brominated haloacetic acids is more influenced by oxidation. nih.govresearchgate.net

Specific Acetaldehyde (B116499) Precursors and their Transformation Pathways.

While NOM provides the general organic substrate, specific molecules act as direct precursors for the formation of acetaldehyde, which is then halogenated to form this compound. Research has pointed to amino acids, such as threonine, as potential precursors. nih.gov For example, in milk fermentation, it was found that threonine contributes to the production of acetaldehyde. nih.gov The transformation of these precursors into acetaldehyde is a critical initial step. Subsequent reactions with chlorine and bromine lead to the substitution of hydrogen atoms with halogen atoms on the acetaldehyde molecule, ultimately forming this compound.

Disinfection Process Regimes and this compound Generation.

The type of disinfection process used, as well as the specific operational parameters, significantly influences the formation of this compound.

Chlorination Kinetics and Haloacetaldehyde Formation.

Chlorination is a widely used disinfection method that involves the addition of chlorine to water. ciwem.org The reaction of chlorine with NOM and other precursors is a complex process with kinetics that are influenced by factors such as pH, temperature, chlorine dose, and contact time. nih.gov The formation of haloacetaldehydes, including this compound, is a part of these complex reactions. The kinetics of chlorohydrin formation, a related process, have been studied and are known to be intricate. utas.edu.au The rate of formation of different DBPs can vary, with some forming more rapidly than others. The interplay between the rates of chlorine decay and DBP formation is a critical aspect of water treatment.

Chloramination Effects on Halogenated Aldehyde Production.

Chloramination, the use of chloramines (formed by adding ammonia (B1221849) to chlorinated water), is an alternative disinfection method. ciwem.orgpalintest.com It is often employed to reduce the formation of certain DBPs, such as THMs and HAAs, and to provide a more stable disinfectant residual in distribution systems. ciwem.orgwqa.org

However, the impact of chloramination on the formation of all DBPs is not uniform. While chloramination can decrease the formation of some chlorinated DBPs, the presence of bromide can still lead to the formation of brominated compounds. nih.govresearchgate.net The reaction of ammonia with chlorine forms monochloramine, which is less reactive than free chlorine, generally leading to lower DBP formation. nih.govresearchgate.net The timing of bromide introduction relative to the addition of chlorine or chloramine (B81541) can also affect the types and amounts of DBPs formed. nih.gov

Environmental Occurrence and Distributional Analysis of Chlorodibromoacetaldehyde

Detection Frequencies and Concentration Profiles in Aquatic Systems

The presence and concentration of chlorodibromoacetaldehyde are not uniform across all water types. Its occurrence is intricately linked to water treatment processes and the intrinsic quality of the source water.

Drinking Water Matrices and Distribution Networks

This compound has been detected in chlorinated drinking water as part of the broader group of haloacetaldehydes. Studies monitoring various DBPs have provided insights into the prevalence of its chemical relatives. For instance, in a study of two full-scale drinking water systems that utilized an ozone-chlorine disinfection strategy, various haloacetaldehydes were monitored over the course of a year. While specific data for this compound was not singled out, the study noted the rare detection of some brominated acetaldehydes like dibromoacetaldehyde (B156388) (DBAL) and tribromoacetaldehyde (B85889) (TBAL) was linked to low bromide levels in the source water. nih.gov This suggests that the formation of this compound is also dependent on the availability of bromide ions during the disinfection process.

The concentration of these byproducts can also fluctuate within the distribution system itself. As water travels from the treatment plant to the consumer's tap, factors such as water age and temperature can influence the continued formation or degradation of these compounds. nih.gov

Table 1: Detection of Haloacetaldehydes in Drinking Water Systems

| Compound | Detection Status in a Study of Two Full-Scale Systems |

|---|---|

| Dibromoacetaldehyde (DBAL) | Rarely Detected |

| Tribromoacetaldehyde (TBAL) | Rarely Detected |

Data sourced from a study on haloacetaldehydes in drinking water systems applying ozone-chlorine disinfection. The rare detection was attributed to low bromide levels in the source waters. nih.gov

Treated Wastewater Effluents and Reuse Systems

Information regarding the specific detection frequencies and concentration profiles of this compound in treated wastewater effluents and reuse systems is limited in the readily available scientific literature. However, the principles of DBP formation suggest that its presence is possible in chlorinated wastewater effluents. The concentration would likely be influenced by the organic load of the wastewater and the disinfection practices employed.

Natural Water Bodies and Biofilm Environments

The occurrence of this compound in natural water bodies is not extensively documented. Its presence would likely be a result of contamination from treated drinking water or wastewater discharges. The fate of this compound in natural aquatic environments, including its potential to accumulate in biofilms, is an area that requires further investigation. Biofilms, which are complex communities of microorganisms attached to surfaces, could potentially interact with and transform such chemical compounds, but specific data on this compound is currently lacking.

Spatial and Temporal Variations in this compound Occurrence

The concentration of this compound and other related DBPs can exhibit significant spatial and temporal variations. These fluctuations are often linked to seasonal changes and the specific characteristics of the water source and distribution system.

Research conducted in a rural public drinking water system in Martin County, Kentucky, demonstrated strong seasonal variation for both haloacetic acids (HAAs) and trihalomethanes (THMs), with brominated compounds showing a correlation with conductivity. researchgate.net This study highlighted that increased drinking water conductivity, associated with low discharge of the source river, was correlated with higher concentrations of bromide, which in turn drove the formation of brominated THMs. researchgate.net While this study did not specifically measure this compound, the findings are relevant as the same precursors and reaction pathways are involved in its formation.

A year-long monitoring of two full-scale drinking water systems also revealed that the spatial and temporal patterns for each haloacetaldehyde differed depending on its speciation and the water temperature. nih.gov The formation of most HALs continued in the presence of a chlorine residual and with increasing water residence time, with this process being more pronounced in warmer water. nih.gov

Table 2: Factors Influencing Spatial and Temporal Variation of Disinfection Byproducts

| Factor | Influence on DBP Concentrations |

|---|---|

| Water Temperature | Higher temperatures can lead to increased formation of HALs. nih.gov |

| Water Residence Time | Longer residence times in the distribution system can allow for continued DBP formation. nih.gov |

| Source Water Conductivity/Bromide Levels | Higher conductivity and bromide levels are correlated with increased formation of brominated DBPs. researchgate.net |

| Seasonality | DBP concentrations can exhibit strong seasonal patterns, with peaks often observed in warmer months. researchgate.net |

Advanced Analytical Methodologies for Chlorodibromoacetaldehyde Characterization

Extraction and Preconcentration Techniques

Effective isolation and concentration of chlorodibromoacetaldehyde from its sample matrix are critical preliminary steps for accurate analysis. The choice of technique depends on the sample volume, the expected concentration of the analyte, and the nature of the sample matrix.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of organic compounds from aqueous samples. libretexts.orgyoutube.comyoutube.com This method relies on the differential solubility of a compound between two immiscible liquid phases, typically water and an organic solvent. libretexts.org For the analysis of volatile halo-organic compounds like this compound in chlorinated water, LLE serves as a robust extraction method. researchgate.net

In a typical LLE procedure for this compound, a water sample is mixed with a small volume of an immiscible organic solvent with a high affinity for the analyte. The mixture is agitated to facilitate the transfer of this compound from the aqueous phase to the organic phase. youtube.com After separation of the two phases, the organic layer, now enriched with the analyte, is collected for further analysis. The efficiency of the extraction is governed by the partition coefficient of this compound between the two phases. libretexts.org Common solvents used for this purpose include n-pentane, which has been shown to yield high recovery rates for trihalomethanes. researchgate.net

Table 1: Comparison of LLE Parameters for Volatile Organic Compounds

| Parameter | Description | Typical Value/Condition | Reference |

| Solvent | The organic liquid used to extract the analyte from the aqueous phase. | n-pentane, Methylene chloride | libretexts.orgresearchgate.net |

| Solvent-to-Sample Ratio | The volume ratio of the organic solvent to the water sample. | Varies, optimized for analyte | libretexts.org |

| Extraction Time | The duration of agitation to reach equilibrium. | Dependent on method | youtube.com |

| pH Adjustment | Modification of the sample pH to enhance extraction efficiency. | Can be used to alter selectivity | libretexts.org |

Solid-phase extraction (SPE) offers an alternative to LLE, often providing higher enrichment factors, reduced solvent consumption, and cleaner extracts. nih.gov The principle of SPE is similar to LLE but involves partitioning the analyte between a liquid sample and a solid sorbent. nih.gov For this compound analysis, SPE cartridges packed with appropriate sorbents are used to trap the compound from a water sample.

The process involves passing the water sample through the SPE cartridge. This compound is retained on the solid phase, while the bulk of the water and other matrix components pass through. Subsequently, a small volume of a strong organic solvent is used to elute the trapped analyte, resulting in a concentrated and purified sample extract. The choice of sorbent is critical and is based on the polarity and chemical properties of this compound. Non-polar sorbents like C18 are commonly employed for extracting non-polar to moderately polar compounds from aqueous matrices. youtube.com Resin-based sorbents, such as styrene-divinylbenzene polymers, can also be effective for a broad range of organic compounds. plos.orgresearchgate.net

Table 2: Overview of SPE Sorbent Types and Their Applications

| Sorbent Type | Mechanism | Target Analytes | Reference |

| Reversed-Phase (e.g., C18) | Non-polar interactions | Non-polar to moderately polar compounds from polar matrices | youtube.com |

| Normal-Phase (e.g., Silica) | Polar interactions | Polar compounds from non-polar matrices | azom.com |

| Ion-Exchange | Electrostatic interactions | Ionic or ionizable compounds | researchgate.net |

| Polymeric Resins | Various interactions | Broad range of analytes | plos.org |

Passive sampling has emerged as a valuable tool for the time-weighted average (TWA) monitoring of contaminants in aquatic and atmospheric environments. researchgate.netresearchgate.net These devices accumulate chemicals from the surrounding medium over time, providing a measure of the average concentration during the deployment period. researchgate.net Polydimethylsiloxane (PDMS) is a frequently used passive sampling material due to its high affinity for hydrophobic organic compounds, chemical stability, and ease of use. mdpi.com

For monitoring this compound in water, a PDMS-based passive sampler can be deployed in the target environment for a specific duration. nih.gov The compound partitions from the water into the PDMS until equilibrium is reached or for a known uptake rate. itrcweb.org After retrieval, the sampler is extracted with a suitable solvent, and the extract is analyzed. This approach is particularly advantageous for long-term monitoring and for assessing contaminant levels in sensitive ecosystems, as it minimizes disturbance and provides a more representative picture of chronic exposure. epa.gov

Table 3: Characteristics of PDMS Passive Samplers

| Feature | Description | Reference |

| Principle | Analyte partitioning from the sample matrix into the PDMS polymer. | itrcweb.org |

| Analyte Uptake | Can operate in equilibrium or kinetic (uptake rate-based) modes. | nih.gov |

| Applications | Monitoring of hydrophobic organic compounds in water, sediment, and air. | mdpi.comnih.gov |

| Advantages | Provides time-weighted average concentrations, simple deployment, minimal site disturbance. | researchgate.netresearchgate.net |

Chromatographic Separation and Spectrometric Detection

Following extraction and preconcentration, the resulting sample extract, which may still contain a complex mixture of compounds, requires further separation and detection. Gas chromatography coupled with mass spectrometry is the gold standard for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.comresearchgate.net For the analysis of this compound, the sample extract is injected into the GC, where it is vaporized. The gaseous components are then separated as they travel through a long, thin column coated with a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile (carrier gas) and stationary phases. youtube.com

As each separated compound elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. epa.gov This mass spectrum serves as a chemical fingerprint, allowing for the unambiguous identification of this compound. The abundance of the characteristic ions is proportional to the amount of the compound, enabling accurate quantification. nih.gov The use of selected ion monitoring (SIM) can enhance the sensitivity and selectivity of the analysis for target compounds like this compound. mdpi.com

For highly complex samples where co-elution of compounds can be a significant issue in one-dimensional GC-MS, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power. wikipedia.orgchromatographyonline.com This technique utilizes two different GC columns connected in series via a modulator. sepsolve.com The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column for a second separation based on a different chemical property (e.g., polarity). nih.gov This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution. chemistry-matters.com

When coupled with a time-of-flight mass spectrometer (TOFMS), which is capable of very fast data acquisition rates, GC×GC-TOFMS becomes an exceptionally powerful tool for the analysis of trace-level contaminants in complex environmental matrices. gcms.czresearchgate.net The enhanced separation provided by GC×GC helps to resolve this compound from interfering matrix components, leading to more accurate identification and quantification. azom.comnih.gov The structured nature of the GC×GC chromatogram, where chemically similar compounds elute in distinct patterns, can also aid in the identification of unknown disinfection byproducts. chemistry-matters.com

Table 4: Comparison of GC-MS and GC×GC-TOFMS

| Feature | GC-MS | GC×GC-TOFMS | Reference |

| Separation | One-dimensional | Two-dimensional | wikipedia.orgchemistry-matters.com |

| Peak Capacity | Lower | Significantly higher | chromatographyonline.comsepsolve.com |

| Resolution | Good | Excellent | azom.com |

| Sensitivity | Good | Enhanced due to peak focusing | chromatographyonline.com |

| Data Complexity | Simpler | More complex, requires specialized software | dlr.de |

| Ideal Application | Routine analysis of moderately complex samples | Analysis of highly complex samples with many co-eluting compounds | nih.govgcms.cz |

Sample Preservation and Quenching Agent Optimization for this compound Stability

The stability of this compound in water samples between collection and analysis is a critical factor for obtaining accurate quantitative data. As a reactive disinfection byproduct, its concentration can change over time. Therefore, proper sample preservation techniques, including the use of quenching agents to stop the formation of further disinfection byproducts, are essential.

Research has shown that the choice of quenching agent can significantly impact the stability of haloacetaldehydes. A study evaluating various quenching agents found that for haloacetaldehydes in general, ascorbic acid is a suitable choice. researchgate.netnih.gov It effectively neutralizes residual disinfectants without promoting the degradation of the target analytes. For optimal preservation of haloacetaldehydes, it is recommended to use ascorbic acid as the quenching agent and to acidify the sample to a pH of 3.5 with sulfuric acid. nih.gov

In contrast, the use of ammonium (B1175870) chloride as a quenching agent has shown mixed results for haloacetaldehydes. While it was found to be effective for many disinfection byproducts, some studies have observed the continued formation of certain haloacetaldehydes in its presence. researchgate.net Therefore, for the specific analysis of this compound, ascorbic acid is generally the more reliable quenching agent.

Beyond the choice of quenching agent, storage conditions also play a crucial role. To minimize degradation, it is recommended that water samples intended for haloacetaldehyde analysis be stored at low temperatures and in the dark. For the best results, analyzing the samples within three days of collection, even when preserved, is advisable. researchgate.net Some protocols suggest that freezing the samples can also be an effective preservation method.

| Preservation Parameter | Recommendation | Rationale |

| Quenching Agent | Ascorbic Acid | Effectively quenches residual disinfectant without degrading haloacetaldehydes. researchgate.netnih.gov |

| pH Adjustment | Acidify to pH 3.5 with Sulfuric Acid | Enhances the stability of haloacetaldehydes. nih.gov |

| Storage Temperature | Refrigerate or Freeze | Slows down potential degradation reactions. researchgate.net |

| Storage Duration | Analyze within 3 days | Minimizes changes in analyte concentration over time. researchgate.net |

| Light Exposure | Store in the dark | Prevents photodegradation. researchgate.net |

Environmental Fate and Biogeochemical Transformations of Chlorodibromoacetaldehyde

Degradation Pathways and Stability in Aqueous Environments

The stability of chlorodibromoacetaldehyde in water is a critical factor in determining its environmental concentration and potential impact. Its degradation is primarily influenced by hydrolysis, photolysis, and oxidative processes.

The hydrolysis of haloacetaldehydes, including brominated species, is a significant degradation pathway in aqueous environments. Research on various haloacetaldehydes indicates that their degradation often follows second-order kinetics. nih.gov The rate of hydrolysis is highly dependent on pH, with increased degradation rates observed under alkaline conditions. nih.gov For brominated haloacetaldehydes, studies have shown that they can degrade rapidly, especially at elevated temperatures. nih.gov For instance, at 50°C and a pH of 7.5, tribromoacetaldehyde (B85889) (TBAL) has been observed to degrade by over 90% in just 8 minutes. nih.gov

The primary products of the degradation of brominated haloacetaldehydes are typically the corresponding trihalomethanes and formate (B1220265), which are formed through a decarburization pathway. nih.gov This pathway can account for a significant portion of the degradation, with studies on similar compounds showing it to be responsible for 70-93% of the loss of the parent haloacetaldehyde. nih.gov A smaller fraction of the degradation may proceed through a dehalogenation pathway. nih.gov Given these findings, it is expected that the hydrolysis of this compound would yield bromoform (B151600) (CHBr3) and formate as major products.

Table 1: General Degradation Characteristics of Brominated Haloacetaldehydes in Aqueous Environments

| Degradation Parameter | Observation | Reference |

| Kinetics | Follows second-order kinetics. | nih.gov |

| pH Dependence | Degradation is facilitated by increasing pH. | nih.gov |

| Temperature Effect | Rapid degradation observed at elevated temperatures. | nih.gov |

| Primary Products | Trihalomethanes and formate via decarburization. | nih.gov |

Photodegradation, the breakdown of compounds by light, can be an important environmental sink for some halogenated organic compounds. researchgate.netnih.gov The rate of photodegradation is influenced by the number and type of halogen atoms in the molecule. nih.gov Generally, compounds containing bromine and iodine are more susceptible to photolysis than their chlorinated counterparts due to the lower bond dissociation energy of the carbon-halogen bond. researchgate.net Therefore, it is plausible that this compound would undergo photolytic degradation in surface waters exposed to sunlight.

Bioaccumulation Potential and Sorption Characteristics

The tendency of a chemical to accumulate in organisms and to bind to soil and sediment particles are crucial aspects of its environmental fate.

The bioaccumulation potential of organic compounds is often related to their lipophilicity, which can be estimated by the octanol-water partition coefficient (Kow). ca.govnih.gov Halogenated organic compounds, particularly those with higher degrees of halogenation, can be persistent and bioaccumulative. nih.govnih.gov For instance, some brominated flame retardants have been shown to bioaccumulate in marine food webs. nih.gov While a specific Kow for this compound is not available, its structure suggests it may have a potential for bioaccumulation in aquatic organisms.

Sorption to soil and sediment is a key process that affects the mobility and bioavailability of organic pollutants. au.dkmdpi.com The extent of sorption is often correlated with the organic carbon content of the soil or sediment. au.dk Hydrophobic organic compounds tend to partition into the organic matter fraction of soils and sediments, which can reduce their concentration in the aqueous phase and limit their transport. au.dk The sorption behavior of this compound is expected to be influenced by the organic matter content and other characteristics of the surrounding soil and sediment.

Volatility and Atmospheric Partitioning

The volatility of a chemical from water to the atmosphere is described by its Henry's Law constant. arizona.eduosti.gov This property, along with vapor pressure, determines how a compound partitions between the aqueous and atmospheric phases. nih.govcopernicus.org Halogenated organic compounds exhibit a wide range of volatilities. copernicus.orgescholarship.org

While a specific Henry's Law constant for this compound is not documented in the searched literature, data for other aldehydes can provide some insight. arizona.edunist.gov The Henry's Law constants for aldehydes are influenced by their structure, including the presence of halogen atoms. arizona.edu For example, chloral (B1216628) (trichloroacetaldehyde) has a significantly higher Henry's Law constant compared to acetaldehyde (B116499), indicating a greater tendency to partition into the aqueous phase. arizona.edu This suggests that the halogenation of acetaldehyde influences its volatility. The atmospheric fate of volatile halogenated organic compounds is complex, involving transport and potential degradation in the atmosphere. nih.govresearchgate.net

Toxicological Assessment and Mechanistic Studies of Chlorodibromoacetaldehyde

In Vitro and In Vivo Genotoxicity Studies

Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a key concern for disinfection byproducts. nih.gov The genotoxic potential of haloacetaldehydes has been evaluated in a variety of testing systems. A systematic comparison of ten HALs in Chinese hamster ovary (CHO) cells found that this class of compounds is highly cytotoxic and genotoxic. nih.gov Further studies using a yeast-based toxicogenomics assay confirmed that HALs induce various DNA damage and repair pathways, with results that correlate significantly with traditional genotoxicity tests like the comet assay. nih.govacs.org

While many studies focus on in vitro systems, the genotoxicity of chloroacetaldehyde (B151913) (CAA), a related compound, has been demonstrated in both in vitro and in vivo models. researchgate.net Research on mixtures of HALs indicates that they can induce genotoxicity at low, environmentally relevant concentrations, underscoring the importance of evaluating these compounds. researchgate.net

The genotoxicity rank order for various haloacetaldehydes, including chlorodibromoacetaldehyde (identified as BDCAL and DBCAL in the literature), has been established in CHO cells. nih.gov The order of potency for inducing DNA damage is as follows:

Dibromoacetaldehyde (B156388) (DBAL) > Chloroacetaldehyde (CAL) ≈ Dibromochloroacetaldehyde (DBCAL) > Tribromoacetaldehyde (B85889) (TBAL) ≈ Bromoacetaldehyde (BAL) > Bromodichloroacetaldehyde (BDCAL) > Bromochloroacetaldehyde (BCAL) ≈ Dichloroacetaldehyde (DCAL) > Iodoacetaldehyde (IAL). nih.gov

Trichloroacetaldehyde (TCAL) was found to be non-genotoxic in this specific assay. nih.gov

Interactive Data Table: Genotoxicity of Haloacetaldehydes

| Compound Name | Abbreviation | Relative Genotoxicity Rank (High to Low) |

| Dibromoacetaldehyde | DBAL | 1 |

| Chloroacetaldehyde | CAL | 2 |

| Dibromochloroacetaldehyde | DBCAL | 2 |

| Tribromoacetaldehyde | TBAL | 3 |

| Bromoacetaldehyde | BAL | 3 |

| Bromodichloroacetaldehyde | BDCAL | 4 |

| Bromochloroacetaldehyde | BCAL | 5 |

| Dichloroacetaldehyde | DCAL | 5 |

| Iodoacetaldehyde | IAL | 6 |

| Trichloroacetaldehyde | TCAL | Non-genotoxic |

Source: Adapted from Plewa et al., 2015. nih.gov

The primary mechanism of genotoxicity for many chemicals is the induction of DNA damage, which can include alterations to the chemical structure of DNA, such as strand breaks. researchgate.net The comet assay, or single-cell gel electrophoresis, is a sensitive method used to measure DNA strand breaks in individual eukaryotic cells. nih.govnih.gov In this assay, damaged DNA containing breaks loses its supercoiling and migrates out of the cell's nucleoid during electrophoresis, forming a "comet tail" whose intensity reflects the amount of damage. nih.govyoutube.com

Studies utilizing the comet assay have demonstrated that haloacetaldehydes are potent inducers of DNA damage. nih.govacs.org The genotoxicity ranking, which places this compound (as BDCAL and DBCAL) among the more potent HALs, was determined using this method. nih.gov Further evidence of DNA damage comes from studies showing that exposure to HAL mixtures significantly increases the levels of γ-H2AX, a phosphorylated form of a histone protein that accumulates at sites of DNA double-strand breaks. researchgate.net

The genotoxicity of haloacetaldehydes is closely linked to their ability to induce oxidative stress. researchgate.netnih.gov Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.govmdpi.com ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide, that can damage essential biomolecules, including DNA, proteins, and lipids. nih.govmdpi.com

Research shows that haloacetaldehydes significantly increase the levels of ROS in exposed cells. researchgate.net Mechanistic studies on the related compound chloroacetaldehyde (CAA) found that its cytotoxicity is associated with ROS formation and the depletion of glutathione (B108866), a critical intracellular antioxidant. nih.gov This process leads to damage in mitochondria and lysosomes, suggesting that a toxic interaction between these organelles potentiates ROS formation and cellular damage. nih.gov The antioxidant N-acetylcysteine (NAC) was able to ameliorate the DNA damage caused by HALs, confirming that the genotoxicity of this class of compounds involves cellular oxidative stress and the activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response. researchgate.net

Beyond direct DNA strand breaks, genotoxic agents can cause larger-scale damage at the chromosome level. This can manifest as structural chromosomal aberrations (like breaks and exchanges) or numerical changes (aneuploidy), where cells have an abnormal number of chromosomes. brieflands.comcriver.com Such damage can be assessed using the chromosomal aberration test and the micronucleus test. nih.govcriver.com Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that fail to be incorporated into the daughter nuclei during cell division, serving as an indicator of chromosome damage. nih.gov

Studies on chloroacetaldehyde (CAA) have demonstrated that it induces both chromosome aberrations and the formation of micronuclei in mammalian cells in vitro. researchgate.net Specifically, CAA was found to cause chromosome gap-type aberrations. researchgate.net Furthermore, in vivo studies in mice showed that CAA induced micronucleus formation in peripheral blood cells. researchgate.net These findings for a closely related haloacetaldehyde suggest that this compound may also possess the potential to cause clastogenic (chromosome-breaking) and/or aneugenic effects. researchgate.net

Mutagenicity is the capacity of a chemical to cause mutations, which are permanent changes in the DNA sequence. researchgate.netyoutube.com The Ames test, a bacterial reverse mutation assay, is a widely used screen for mutagenic compounds. nih.govyoutube.com However, some classes of chemicals, including certain aldehydes, may not be detected as mutagens in bacterial systems but show activity in mammalian cells. nih.govnih.gov

The genotoxicity of this compound and other HALs has been demonstrated in mammalian cellular systems, specifically Chinese hamster ovary (CHO) cells. nih.gov The DNA damage observed in these studies is a precursor to mutation. nih.gov The ability of these compounds to cause DNA damage and chromosomal aberrations in mammalian cells indicates a clear mutagenic potential relevant to human health. nih.govresearchgate.net

Carcinogenic Potential and Structure-Activity Relationship (SAR) Analysis

Aldehydes as a chemical class include compounds with known carcinogenic potential. nih.gov For example, there is sufficient evidence that acetaldehyde (B116499) is carcinogenic in experimental animals. cdc.gov The evaluation of disinfection byproducts like this compound for carcinogenic risk is often informed by its genotoxicity and structure-activity relationships. nih.gov

Structure-activity relationship (SAR) analysis examines how the chemical structure of a compound influences its biological activity. For haloacetaldehydes, the type and number of halogen atoms (chlorine, bromine) on the molecule significantly impact its toxicity. The comparative toxicity data for ten different HALs revealed a clear SAR for both cytotoxicity and genotoxicity. nih.gov Generally, the brominated haloacetaldehydes were found to be more genotoxic than many of the chlorinated ones. nih.gov This is consistent with findings for other classes of disinfection byproducts, where brominated species often exhibit greater toxicity. nih.gov

Assessing the health risks associated with the complex mixture of hundreds of DBPs in drinking water is a significant challenge. nih.gov Prioritization helps focus research and regulatory attention on the compounds that may pose the greatest risk. This prioritization is based on a combination of occurrence data, exposure levels, and toxicological evidence. brieflands.comnih.gov

Toxicological studies have shown that several DBPs are carcinogenic in laboratory animals. epa.gov Risk assessments indicate that haloacetic acids (a related DBP class) and particularly the brominated forms, are associated with a greater carcinogenic risk than the more commonly regulated trihalomethanes. nih.govewg.org The toxicity and carcinogenicity of DBPs are often mediated through pathways involving genotoxicity and oxidative stress. nih.gov Given the high cytotoxicity and genotoxicity of haloacetaldehydes like this compound, especially in comparison to other DBP classes, they are considered a priority for further research into their carcinogenic potential and mode of action to ensure public health protection. nih.gov

Cytotoxicity and Cellular Response Mechanisms.illinois.edunih.govnih.gov

This compound, a halogenated disinfection byproduct, has been identified as a cytotoxic agent. illinois.edu Studies on haloacetaldehydes (HALs) have provided insights into the cellular and molecular mechanisms that likely contribute to the toxicity of this compound class. While direct research on the specific mechanistic pathways of this compound is not extensively detailed in the available literature, the toxicological profiles of structurally similar compounds, such as chloroacetaldehyde (CAA), offer significant understanding. nih.govnih.gov

The primary mechanisms of cytotoxicity associated with haloacetaldehydes involve interactions with critical cellular components. A key event is the depletion of intracellular glutathione (GSH), a crucial antioxidant. nih.gov This depletion leaves the cell vulnerable to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov Oxidative stress can lead to widespread cellular damage, including lipid peroxidation, protein modification, and DNA damage. nih.govnih.govmdpi.com

Mitochondria are also a primary target of haloacetaldehyde-induced toxicity. These organelles are essential for cellular energy production in the form of adenosine (B11128) triphosphate (ATP). Exposure to related compounds like chloroacetaldehyde has been shown to impair mitochondrial respiration and decrease the mitochondrial transmembrane potential, leading to a reduction in ATP levels. nih.govnih.gov The depletion of ATP can disrupt numerous cellular processes and ultimately trigger cell death pathways. nih.gov

Furthermore, haloacetaldehydes can induce apoptosis, or programmed cell death. nih.govnih.gov This is a controlled process of cell dismantling that is activated in response to significant cellular stress or damage. The induction of apoptosis is a common endpoint for many toxic compounds and serves as a mechanism to eliminate damaged cells. nih.gov The genotoxicity of this compound, or its ability to damage DNA, is another critical aspect of its cytotoxicity. illinois.edu

While the precise sequence and interplay of these events for this compound are yet to be fully elucidated, the existing data on haloacetaldehydes points towards a multi-faceted mechanism of toxicity centered on oxidative stress, mitochondrial dysfunction, and the induction of apoptotic pathways.

Developmental and Reproductive Toxicity Considerations.nih.govnih.govnih.govnih.gov

The potential for developmental and reproductive toxicity is a significant concern for disinfection byproducts found in drinking water. However, specific studies focusing on the developmental and reproductive effects of this compound are limited in the publicly available scientific literature. Much of the understanding is extrapolated from studies on other disinfection byproducts and general principles of developmental toxicology. nih.govnih.gov

Developmental toxicity refers to adverse effects on the developing organism, which can include structural abnormalities (teratogenicity), growth retardation, functional deficits, and death. nih.gov Reproductive toxicity encompasses adverse effects on the reproductive systems of males and females, such as impaired fertility and hormonal disruptions. nih.gov

Oxidative stress is a well-established mechanism that can negatively impact embryonic development. nih.gov Given that this compound is known to induce oxidative stress, it is plausible that it could interfere with normal developmental processes. The embryo is particularly vulnerable to oxidative damage during critical periods of organogenesis. nih.gov

Studies on other disinfection byproducts have revealed a range of developmental and reproductive effects. For instance, some trihalomethanes have been associated with adverse reproductive outcomes in animal studies. nih.gov It is important to note that the toxicological properties of individual disinfection byproducts can vary significantly based on their chemical structure. Therefore, direct extrapolation of toxicity data from other compounds to this compound should be done with caution.

Further research is needed to specifically evaluate the potential for this compound to cause developmental and reproductive toxicity. Such studies would be crucial for a comprehensive risk assessment of this disinfection byproduct.

Comparative Toxicity of this compound relative to other Disinfection Byproducts.illinois.edunih.govnih.gov

Comparative toxicological studies are essential for understanding the relative risks posed by different disinfection byproducts. Research on a range of haloacetaldehydes (HALs) has provided valuable data on the cytotoxicity and genotoxicity of this compound in relation to other compounds in this class. illinois.edunih.govnih.gov

A systematic comparison of the toxicity of various HALs in Chinese hamster ovary (CHO) cells has established a rank order of cytotoxicity. illinois.edunih.govnih.gov This research provides a clear indication of the relative potency of these compounds in causing cell death.

Table 1: Comparative Cytotoxicity of Haloacetaldehydes in Chinese Hamster Ovary (CHO) Cells illinois.edunih.govnih.gov

| Compound | Cytotoxicity Rank (from most to least cytotoxic) |

| Tribromoacetaldehyde (TBAL) | 1 (tie) |

| Chloroacetaldehyde (CAL) | 1 (tie) |

| Dibromoacetaldehyde (DBAL) | 3 (tie) |

| Bromochloroacetaldehyde (BCAL) | 3 (tie) |

| This compound (CDBAL) | 3 (tie) |

| Iodoacetaldehyde (IAL) | 6 |

| Bromoacetaldehyde (BAL) | 7 (tie) |

| Bromodichloroacetaldehyde (BDCAL) | 7 (tie) |

| Dichloroacetaldehyde (DCAL) | 9 |

| Trichloroacetaldehyde (TCAL) | 10 |

In terms of genotoxicity, which is the ability of a chemical to damage the genetic information within a cell, a similar comparative analysis has been conducted. illinois.edunih.govnih.gov

Table 2: Comparative Genotoxicity of Haloacetaldehydes in Chinese Hamster Ovary (CHO) Cells illinois.edunih.govnih.gov

| Compound | Genotoxicity Rank (from most to least genotoxic) |

| Dibromoacetaldehyde (DBAL) | 1 |

| Chloroacetaldehyde (CAL) | 2 (tie) |

| This compound (CDBAL) | 2 (tie) |

| Tribromoacetaldehyde (TBAL) | 4 (tie) |

| Bromoacetaldehyde (BAL) | 4 (tie) |

| Bromodichloroacetaldehyde (BDCAL) | 6 |

| Bromochloroacetaldehyde (BCAL) | 7 (tie) |

| Dichloroacetaldehyde (DCAL) | 7 (tie) |

| Iodoacetaldehyde (IAL) | 9 |

| Trichloroacetaldehyde (TCAL) | Not Genotoxic |

These studies indicate that this compound is among the more cytotoxic and genotoxic of the haloacetaldehydes. illinois.edunih.govnih.gov Its cytotoxicity is comparable to that of dibromoacetaldehyde and bromochloroacetaldehyde, while its genotoxicity is similar to that of chloroacetaldehyde. illinois.edunih.govnih.gov The haloacetaldehydes as a class are considered to be highly cytotoxic when compared to other classes of disinfection byproducts. illinois.edunih.gov

Human Health and Ecological Risk Assessment of Chlorodibromoacetaldehyde

Exposure Pathways and Assessment in Drinking Water Consumption

The primary pathway for human exposure to chlorodibromoacetaldehyde is the consumption of disinfected drinking water. nih.gov The formation and concentration of haloacetaldehydes, including this compound, are influenced by the disinfection process used, the concentration of natural organic matter, and the presence of bromide in the source water. nih.gov

Chlorination of water containing natural organic matter and bromide ions can lead to the formation of various brominated and chlorinated disinfection byproducts. nih.gov While specific concentration data for this compound in various water systems is not extensively detailed in the available literature, studies on related compounds provide context. For instance, concentrations of the related trihalomethane, chlorodibromomethane, in treated drinking water have been found to typically range from 1 to 20 µg/L. nih.gov The concentration of different disinfection byproducts can vary based on water source, treatment methods, and seasonal changes. researchgate.net Assessing exposure requires monitoring programs that can detect and quantify these specific compounds in treated tap water.

Ecological Impact Assessment on Aquatic Biota

The ecological risk of this compound is primarily concerned with its impact on aquatic organisms following its release into the environment, often through treated wastewater discharge. The assessment of aquatic toxicity typically involves determining the concentration of a chemical that is lethal to 50% of a test population (LC50) of representative aquatic species, such as fish and invertebrates like Daphnia magna, over a specified period (e.g., 96 hours for fish, 48 hours for daphnids). fao.orgoasis-lmc.org

In these studies, dibromochloroacetaldehyde (DBCAL) demonstrated significant biological activity. The findings on its relative toxicity compared to other haloacetaldehydes are presented below. nih.gov

Table 1: Comparative Toxicity Ranking of Haloacetaldehydes

| Compound Name | Abbreviation | Cytotoxicity Rank (from most to least toxic) | Genotoxicity Rank (from most to least toxic) |

|---|---|---|---|

| Tribromoacetaldehyde (B85889) | TBAL | 1 (tie) | 4 (tie) |

| Chloroacetaldehyde (B151913) | CAL | 1 (tie) | 2 (tie) |

| Dibromoacetaldehyde (B156388) | DBAL | 3 (tie) | 1 |

| Bromochloroacetaldehyde | BCAL | 3 (tie) | 7 (tie) |

| This compound | DBCAL | 3 (tie) | 2 (tie) |

| Iodoacetaldehyde | IAL | 6 | 9 |

| Bromoacetaldehyde | BAL | 7 (tie) | 4 (tie) |

| Bromodichloroacetaldehyde | BDCAL | 7 (tie) | 6 |

| Dichloroacetaldehyde | DCAL | 9 | 7 (tie) |

| Trichloroacetaldehyde | TCAL | 10 | Not Genotoxic |

This data indicates that this compound is among the more cytotoxic and genotoxic of the haloacetaldehydes measured. nih.gov The high toxicity of this class of compounds suggests a potential risk to aquatic ecosystems, warranting further research to establish specific no-effect concentrations for sensitive aquatic species. nih.gov

Integration of Hazard and Exposure Data in Risk Characterization

Risk characterization is the final step in the risk assessment process, integrating the information from hazard identification and exposure assessment to estimate the potential for adverse effects in humans and the environment. This process involves comparing the levels of this compound found in drinking water with the toxicological data to determine if exposure levels pose a significant risk.

For human health, this involves using the cytotoxicity and genotoxicity data to understand the potential hazard. nih.gov While a formal reference dose (RfD) for this compound is not available in the searched documents, the comparative toxicity data suggests it is a compound of potential concern. nih.gov Risk management decisions would depend on the measured concentrations in drinking water relative to levels deemed to be of low risk based on toxicological assessments.

For ecological risk, the hazard data (aquatic toxicity) is compared with the predicted or measured environmental concentrations (PEC). nih.gov A risk quotient (RQ) is often calculated by dividing the PEC by the predicted no-effect concentration (PNEC), which is derived from toxicity data like the LC50. nih.gov Given the lack of specific aquatic toxicity endpoints for this compound, a quantitative ecological risk characterization cannot be completed. However, its demonstrated high cytotoxicity and genotoxicity in cellular models indicate that its presence in aquatic environments should be minimized to protect aquatic life. nih.gov The need for further research into its potential to cause adverse effects in aquatic organisms is clear due to its toxicity and abundance relative to other disinfection byproducts. nih.gov

Strategies for Minimization and Control of Chlorodibromoacetaldehyde in Water Treatment

Precursor Control through Source Water Management and Advanced Oxidation Processes

The primary strategy for minimizing disinfection byproduct (DBP) formation is to remove the organic precursors—primarily natural organic matter (NOM)—before the application of a disinfectant.

Source Water Management and Enhanced Coagulation

Effective source water protection programs can reduce the amount of DBP precursors entering a treatment plant, which can be more cost-effective than implementing additional treatment technologies. nih.gov The characteristics of NOM, which is the main source of DBP precursors, vary based on land use, climate, and hydrology. nih.gov

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive radicals, such as the hydroxyl radical (•OH), to oxidize and break down organic compounds. acs.org Common AOPs used in water treatment include ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), and UV/chlorine.

However, the application of AOPs for haloacetaldehyde control requires careful consideration. Research has shown that pre-ozonation can paradoxically increase the formation of haloacetaldehydes during subsequent chlorination. psu.edunih.gov This is because ozone oxidizes complex NOM into simpler, more biodegradable compounds, including acetaldehyde (B116499), which is a direct and potent precursor to haloacetaldehyde formation. psu.edunih.govnih.gov One study found that pre-ozonation led to a 1.66-fold increase in haloacetaldehyde yields compared to chlorination alone. psu.edunih.gov While ozonation can reduce the formation of other DBPs like trihalomethanes (THMs), it can shift the balance toward the formation of brominated haloacetaldehydes. consensus.app

The UV/H₂O₂ process has shown promise in reducing DBP precursors. A pilot-scale study demonstrated that UV/H₂O₂ could partially oxidize NOM, and when followed by a biological activated carbon (BAC) filter, it reduced the formation potential of trihalomethanes by up to 60% and haloacetic acids (a related DBP class) by up to 75%. nih.gov The process works by breaking down complex organic molecules into smaller, more biodegradable compounds that can be removed by subsequent biological filtration. nih.gov

Table 1: Effect of Coagulation on DBP Precursor Removal

| Coagulant Type | Source Water Condition | DBP Concentration Reduction (%) | Reference |

|---|---|---|---|

| Polyaluminum Chloride (PAC) | Rich in aromatic organics | 50% | researchgate.net |

| Covalently Bonded Hybrid Coagulant (CBC) | Low in humic acids | 47% | researchgate.net |

| Aluminum Sulfate (Alum) | General | Least efficient of the three | researchgate.net |

Optimization of Disinfection Regimes to Reduce Haloacetaldehyde Formation

The choice of disinfectant and the conditions under which it is applied are critical factors in controlling the formation of chlorodibromoacetaldehyde. Key parameters include the type of disinfectant, dose, pH, and the concentration of bromide in the source water.

Chlorination vs. Chloramination

Switching from free chlorine to chloramines (monochloramine) for secondary disinfection is an effective strategy for reducing the formation of many regulated DBPs. nih.gov Chloramination generally results in lower concentrations of halogenated DBPs compared to chlorination. nih.gov However, the formation of organic chloramines is much slower during chloramination than chlorination. nih.gov The presence of bromide complicates DBP formation under both disinfection scenarios. nih.govresearchgate.net In the presence of bromide, chlorination tends to promote the formation of brominated DBPs. nih.gov Shifting to chloramination can significantly decrease the formation of these brominated byproducts. nih.gov

Influence of pH and Bromide

The pH of the water during disinfection significantly influences the formation and speciation of haloacetaldehydes. For acetaldehyde, a key precursor, an increase in pH and chlorine dose leads to increased haloacetaldehyde formation. psu.edunih.gov During chlorination, higher pH can increase the formation of certain DBPs, including chloral (B1216628) hydrate (B1144303) and bromine-containing THMs. nih.gov

The presence of bromide (Br⁻) in source water is a critical factor in the formation of this compound. Chlorine can oxidize bromide to form hypobromous acid, which is a more reactive halogenating agent than hypochlorous acid. deswater.comnih.gov This leads to a shift in DBP speciation, favoring the formation of bromine-substituted compounds. nih.govresearchgate.net Increasing bromide concentrations generally enhances the formation of total THMs and HAAs and promotes the incorporation of bromine into the DBP molecules. researchgate.netnih.govresearchgate.net

Table 2: Factors Influencing Haloacetaldehyde (HAL) Formation During Disinfection

| Parameter | Effect on HAL Formation | Reference |

|---|---|---|

| Disinfectant Type | Chloramination generally forms fewer halogenated DBPs than chlorination. | nih.gov |

| pH Level | Higher pH can increase the formation of certain HALs and brominated DBPs during chlorination. | psu.edunih.govnih.gov |

| Bromide Concentration | Higher bromide levels lead to increased formation of brominated HALs like this compound. | nih.govresearchgate.net |

| Pre-Ozonation | Can increase HAL formation by creating acetaldehyde precursors. | psu.edunih.gov |

Post-Treatment Removal Technologies for Disinfection Byproducts

When the formation of this compound cannot be completely prevented, post-treatment technologies can be employed for its removal.

Granular Activated Carbon (GAC) and Biological Activated Carbon (BAC)

Membrane Filtration

Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), are highly effective at removing DBP precursors and formed DBPs. nih.gov These processes act as a physical barrier to a wide range of contaminants. nih.gov Research on the removal of haloacetic acids, a class of DBPs structurally related to haloacetaldehydes, demonstrated high rejection rates for both NF and RO membranes. One study found that RO membranes and tighter NF membranes (e.g., NF90) could achieve rejection rates of 90% or higher for various HAAs. psu.edu The primary removal mechanisms are size exclusion and electrostatic repulsion for charged DBP molecules. psu.edu

Table 3: Effectiveness of Post-Treatment Technologies on DBP Removal

| Technology | Mechanism | Reported Effectiveness | Reference |

|---|---|---|---|

| Ozone + Biological Activated Carbon (O₃-BAC) | Oxidation of precursors followed by biodegradation | Significantly improved removal of DBP precursors, including those for TCNM and DCAcAm. | montclair.edu |

| UV/H₂O₂ + BAC | Oxidation of NOM and biodegradation | Up to 75% reduction in haloacetic acid formation potential. | nih.gov |

| Nanofiltration (NF90) | Size Exclusion / Electrostatic Repulsion | ≥90% rejection for haloacetic acids. | psu.edu |

| Reverse Osmosis (RO) | Size Exclusion / Electrostatic Repulsion | ≥90% rejection for haloacetic acids. | psu.edu |

Future Research Directions and Unaddressed Challenges

Elucidation of Novel Formation Pathways and Unidentified Precursors

The understanding of how chlorodibromoacetaldehyde and other haloacetaldehydes form in chlorinated drinking water is still incomplete. nih.gov Research has shown that the formation of these disinfection byproducts is influenced by environmental factors like temperature, pH, and the type of natural organic matter (NOM) present in the water source. nih.gov For example, lower pH levels tend to favor the formation of some haloacetic acids, while higher pH levels favor the formation of trihalomethanes and nitrogenous DBPs. nih.gov

A significant challenge lies in identifying the specific types of NOM that act as precursors to distinct DBP compounds. nih.gov While conventional water treatment processes can reduce the formation potentials of haloacetaldehydes, the application of ozone can enhance their formation. colab.ws Even with advanced treatments like O3-biological activated carbon (BAC), brominated haloacetaldehyde formation potentials in the treated water can still be higher than in the raw water, especially in waters with high bromide levels. colab.ws Future research must focus on identifying these unknown precursors and understanding the complex chemical reactions that lead to the formation of this compound under various water treatment scenarios. nih.gov This knowledge is crucial for developing more effective strategies to prevent their formation at the source.

Development of Advanced Non-Targeted Analytical Screening for Comprehensive Identification

Currently, the identification and quantification of the full spectrum of haloacetaldehydes, including this compound, in treated water present a significant analytical challenge. nih.gov More than 600 DBPs have been identified to date, and many are reported to be cytotoxic or genotoxic. nih.gov Traditional targeted analyses, which look for specific, known compounds, may miss a large number of emerging or unexpected DBPs. nih.gov

The development and application of non-targeted analysis (NTA) methods are crucial for a more comprehensive understanding of the chemical composition of disinfected water. au.dk NTA, often using high-resolution mass spectrometry, allows for the discovery of previously unknown compounds in water samples. au.dk This approach can help to identify new or unexpected contaminants that would otherwise go undetected. nih.gov While non-targeted screening may be less sensitive than targeted methods, its broad scope is invaluable for identifying potential hazards. nih.gov Future efforts should focus on refining these NTA techniques, improving their sensitivity, and building comprehensive libraries of chemical fingerprints to more effectively screen for and identify a wider range of DBPs, including various haloacetaldehyde species. waters.comunl.edu

Development of Robust Predictive Models for Formation and Toxicity

Given the vast number of potential DBPs and the complexity of their formation, it is impractical to experimentally test every compound for its toxicity and formation potential. nih.govnih.gov Computational modeling, including the use of machine learning algorithms, offers a promising and cost-effective approach to predict the formation and toxicity of chemicals like this compound. nih.govnih.gov

These models can describe the complex relationships between a chemical's structure and its biological activity. nih.gov For toxicity prediction, models can be built using data from in vitro high-throughput screening assays and chemical structure information. nih.govnih.gov While combining bioactivity and chemical structure data often yields the most predictive models, structure-only models have also shown considerable success, making them valuable for screening large numbers of chemicals. nih.gov Future work should focus on developing and validating more accurate and robust predictive models for both the formation of various haloacetaldehydes under different treatment conditions and their potential human toxicity. These models can be invaluable tools for prioritizing DBPs for further toxicological testing and for guiding the development of safer water treatment practices.

Q & A

Basic Question: What are the common analytical techniques for detecting and quantifying chlorodibromoacetaldehyde in environmental matrices?

Advanced Question: How can researchers address matrix interference and validate analytical methods for this compound in complex samples (e.g., wastewater, biological fluids)?

Methodological Answer:

- Basic: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for detecting halogenated aldehydes like this compound. Derivatization agents (e.g., DNPH) may enhance volatility and detection sensitivity .

- Advanced: To mitigate matrix effects, employ isotope dilution techniques (e.g., deuterated internal standards) and perform spike-and-recovery experiments. Validate methods using EPA or ISO guidelines, including assessments of linearity, precision (RSD <10%), and limits of detection (LOD <1 µg/L). Matrix-matched calibration curves are critical for accurate quantification in wastewater .

Basic Question: What synthetic routes are reported for this compound, and what are their yields?

Advanced Question: How can reaction conditions (e.g., solvent polarity, temperature) be optimized to minimize by-products like trihalomethanes during synthesis?

Methodological Answer:

- Basic: this compound is synthesized via halogenation of acetaldehyde derivatives. For example, bromination of chloroacetaldehyde using HBr/H₂O₂ under controlled pH (4–6) yields ~60–70% product. Monitor intermediates via FTIR to track bromine incorporation .

- Advanced: Optimize solvent systems (e.g., acetic acid/water mixtures) to stabilize intermediates and reduce side reactions. Kinetic studies using in-situ NMR can identify optimal temperature ranges (e.g., 25–40°C) to suppress trihalomethane formation. Computational modeling (DFT) may predict reactive sites for selective halogenation .

Basic Question: What factors influence the stability of this compound in aqueous solutions?

Advanced Question: How can degradation pathways (e.g., hydrolysis, photolysis) be modeled to predict environmental persistence?

Methodological Answer:

- Basic: Stability is pH-dependent: under alkaline conditions (pH >8), hydrolysis to dibromoacetic acid dominates. Store samples at 4°C in amber vials to retard photolytic decomposition .

- Advanced: Conduct accelerated degradation studies (e.g., varying UV intensity, ionic strength) to derive rate constants (k) for QSAR modeling. Use LC-HRMS to identify transient intermediates (e.g., brominated radicals). Compare half-lives across matrices (e.g., t₁/₂ = 12–48 hours in sunlight) to assess environmental mobility .

Basic Question: What methodologies are used to assess the toxicity of this compound in vitro?

Advanced Question: How can conflicting in vivo and in vitro toxicity data be reconciled (e.g., discrepancies in LD₅₀ values)?

Methodological Answer:

- Basic: Use cell-based assays (e.g., MTT for cytotoxicity) and Ames tests for mutagenicity. Dose-response curves (0.1–100 µM) in hepatic cell lines (e.g., HepG2) quantify IC₅₀ values .

- Advanced: Address interspecies variability via organ-on-chip models or 3D spheroids. Meta-analyze literature LD₅₀ data using fixed/random-effects models to identify confounding factors (e.g., metabolic activation in vivo). Cross-validate results with transcriptomic profiling (RNA-seq) to pinpoint mechanistic pathways .

Basic Question: How is this compound monitored in drinking water systems?

Advanced Question: What are the challenges in correlating its concentration with co-occurring disinfection by-products (DBPs) like trihalomethanes?

Methodological Answer:

- Basic: EPA Method 552.3 (GC-ECD) is adapted for DBPs. Solid-phase extraction (C18 cartridges) pre-concentrates samples prior to analysis .

- Advanced: Multivariate analysis (e.g., PCA) disentangles correlations between this compound and other DBPs. Longitudinal sampling (seasonal variations) and pipe material studies (e.g., PVC vs. copper) clarify source contributions. Use gradient-boosted regression models to predict DBP mixtures from precursor profiles (e.g., humic acid levels) .

Basic Question: What are the key parameters for designing reproducible experiments on this compound’s reactivity?

Advanced Question: How can researchers resolve contradictions in reported reaction kinetics (e.g., solvent effects vs. catalyst choice)?

Methodological Answer:

- Basic: Standardize reaction conditions (solvent purity, inert atmosphere) and document instrument parameters (e.g., GC column type). Use IUPAC-recommended protocols for kinetic measurements .

- Advanced: Collaborative trials (e.g., round-robin studies) identify inter-lab variability sources. Apply Arrhenius plots to compare activation energies (Eₐ) across studies. Transparent reporting of raw data (via open-access repositories) enables meta-analyses .

Basic Question: What spectroscopic techniques are suitable for structural elucidation of this compound derivatives?

Advanced Question: How can crystallographic data resolve ambiguities in proposed reaction mechanisms (e.g., halogen bonding vs. steric effects)?

Methodological Answer:

- Basic: NMR (¹H/¹³C) identifies substitution patterns (e.g., chemical shifts for Br/Cl groups). IR confirms carbonyl stretching (~1700 cm⁻¹) .

- Advanced: Single-crystal X-ray diffraction provides definitive stereochemistry. Pair with computational docking studies (e.g., AutoDock) to model enzyme-inhibitor interactions. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) captures transient intermediates in mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。